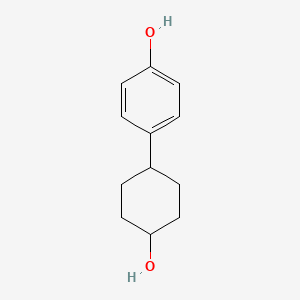

4-(4-Hydroxycyclohexyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxycyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436427 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370860-74-5 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis of Cyclohexylphenols via One-Pot Phenol Hydroalkylation and Pathways to 4-(4-Hydroxycyclohexyl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of cyclohexylphenols (CHPs), particularly the para-isomer, represents a critical pathway for producing high-value chemical intermediates used in resins, biocides, and as precursors for advanced materials and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the one-pot synthesis of 4-cyclohexylphenol from phenol via a tandem hydroalkylation reaction. We delve into the underlying reaction mechanisms, explore the design and function of state-of-the-art bifunctional catalysts, and present a detailed, field-proven experimental protocol. The causality behind experimental choices, process optimization, and advanced analytical characterization are discussed to ensure a self-validating and reproducible methodology. Furthermore, we address the synthesis of the more complex diol, 4-(4-hydroxycyclohexyl)phenol, positioning it as a next-generation derivative and outlining potential synthetic strategies.

Strategic Importance and Synthetic Overview

Phenolic compounds are foundational scaffolds in a vast array of approved pharmaceuticals and industrial chemicals.[4][5] The introduction of an aliphatic cyclohexyl ring to the phenol moiety via hydroalkylation modifies its physicochemical properties, notably increasing lipophilicity and thermal stability, making 4-cyclohexylphenol (4-CHP) a highly desirable synthetic intermediate.[6]

The traditional synthesis of 4-CHP involves the alkylation of phenol with cyclohexene or cyclohexanol using corrosive mineral acids, a process fraught with environmental and handling challenges.[1][2] The modern approach, which is the focus of this guide, is a one-pot hydroalkylation process. This elegant "tandem" or "cascade" reaction utilizes a single bifunctional catalyst to first generate the alkylating agent from a portion of the phenol feedstock and then catalyze the subsequent alkylation in the same reactor.[3][7] This method enhances process efficiency, reduces waste, and offers a more sustainable synthetic route.

The Tandem Reaction Mechanism: A Deeper Look

The one-pot hydroalkylation of phenol is a sophisticated cascade reaction that relies on a delicate balance between two distinct catalytic functions: metal-catalyzed hydrogenation and acid-catalyzed dehydration/alkylation.[7][8]

The process unfolds through a sequence of carefully orchestrated steps:

-

Partial Hydrogenation: A fraction of the phenol feedstock is hydrogenated on the catalyst's metal sites to form cyclohexanol as a key intermediate. The rate of this step is critical; it must be fast enough to supply the alkylating precursor but slow enough to prevent complete consumption of the phenol reactant.[7][8]

-

Dehydration and Electrophile Formation: The newly formed cyclohexanol migrates to the catalyst's acid sites (typically Brønsted acid sites on a zeolite support) where it is dehydrated to form cyclohexene.

-

Carbenium Ion Generation: The cyclohexene is then protonated by a Brønsted acid site to generate a highly reactive cyclohexyl carbenium ion. In-situ solid-state NMR studies have provided compelling evidence that this cation, formed from cyclohexene, is the dominant electrophile, rather than a protonated alcohol species.[9] The presence of unreacted cyclohexanol can temporarily inhibit this step by forming protonated dimers at the acid sites, highlighting the sequential nature of the reaction.[9]

-

Electrophilic Aromatic Substitution: The cyclohexyl carbenium ion attacks the electron-rich aromatic ring of a second phenol molecule. The hydroxyl group of phenol is an ortho-, para-director, leading primarily to the formation of 2-cyclohexylphenol and the more sterically favored 4-cyclohexylphenol.

While a minor pathway involving the formation and rearrangement of cyclohexyl phenyl ether has been considered, isotopic labeling experiments suggest it does not contribute significantly to the formation of the final C-alkylated products.[9]

Bifunctional Catalysts: The Core Technology

The success of one-pot hydroalkylation hinges on the rational design of a bifunctional catalyst that optimally balances metal and acid site activity.

Metal Function for Hydrogenation

The choice of metal determines the rate and efficiency of cyclohexanol formation.

-

Palladium (Pd): Often supported on carbon or alumina, Pd is highly active for phenol hydrogenation.[7][10] The key is to achieve an optimal ratio of acid sites to metal sites (H+/Pd ratio) to synchronize the rates of cyclohexanol formation and its subsequent consumption in the alkylation step.[7][8]

-

Cobalt Phosphide (Co₂P): Supported on zeolites, Co₂P has emerged as a highly effective and selective catalyst. It demonstrates excellent dispersion and a balanced performance of metal and acid sites, leading to high yields of cyclohexylphenol.[1][2]

-

Nickel (Ni): Raney® Nickel and other supported Ni catalysts are also employed, often in tandem with a separate solid acid catalyst.[3]

Acid Function for Dehydration and Alkylation

The solid acid component must possess appropriate pore architecture and acid strength to facilitate the reaction and accommodate the bulky product molecules.

-

Zeolites: These are the catalysts of choice due to their tunable acidity and shape selectivity.

-

BEA (Beta): A large-pore zeolite with a three-dimensional channel system, it is highly effective for this reaction, minimizing diffusion limitations and leading to high product yields.[1][2]

-

MCM-22, Mordenite, Ferrierite: These zeolites have also been investigated, with performance correlating to the accessibility of their acid sites and external surface area.[1][2] Phenol conversion has been shown to increase in the order: Mordenite < Ferrierite < Beta < MCM-22.[2]

-

Catalyst Performance Data

The selection of the catalyst system profoundly impacts the reaction outcome. Below is a summary of performance data from recent literature.

| Catalyst System | Support | Temp (°C) | Phenol Conv. (%) | 4-CHP Selectivity (%) | 4-CHP Yield (%) | Reference |

| Co₂P (5 wt% Co) | Beta Zeolite | 200 | 77 | ~56 | 43 | [1][2] |

| Co₂P (5 wt% Co) | MCM-22 | 200 | 90 | Lower than Beta | < 43 | [1][2] |

| Pd/C + La-BEA | La-BEA | 160-200 | >83 | >97 (Alkylphenols) | - | [7][8] |

| Raney® Ni + h-Beta | Hierarchical Beta | 150 | 64 | ~70 (Total CHPs) | ~45 | [3] |

Experimental Protocol: Synthesis of 4-Cyclohexylphenol

This section provides a detailed, self-validating methodology for the synthesis of 4-cyclohexylphenol using a Co₂P/Beta zeolite catalyst in a batch reactor system.

Materials and Equipment

-

Chemicals: Phenol (99%+), Cobalt(II) nitrate hexahydrate, Diammonium hydrogen phosphate, Beta Zeolite (H+ form), Hydrogen (UHP Grade 5.0), Ethanol, Acetone, Helium (UHP Grade 5.0).

-

Equipment: High-pressure autoclave batch reactor (e.g., Parr Instruments) with magnetic stirrer and temperature controller, tube furnace, vacuum filtration apparatus, rotary evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS), NMR Spectrometer.

Catalyst Preparation: Co₂P/Beta Zeolite

-

Incipient Wetness Impregnation: Dry the Beta zeolite support at 120°C for 12 hours.

-

Prepare an aqueous solution of cobalt(II) nitrate and diammonium hydrogen phosphate.

-

Impregnate the dried zeolite with the solution dropwise until the pores are filled.

-

Drying and Calcination: Dry the impregnated support at 110°C overnight, followed by calcination in air at 500°C for 4 hours.

-

Reduction: Place the calcined material in a tube furnace. Reduce under a flow of H₂ gas at 650°C for 3 hours to form the active Co₂P phase.

-

Passivate the catalyst under a 1% O₂/He flow before safely removing it for use.

Synthesis Procedure

-

Reactor Loading: Charge the high-pressure autoclave with phenol (e.g., 10g) and the prepared Co₂P/Beta catalyst (e.g., 5 wt% of phenol).

-

Sealing and Purging: Seal the reactor and purge 3-5 times with an inert gas (Helium or Nitrogen) to remove all air, followed by 3 purges with H₂.

-

Pressurization: Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar).

-

Reaction: Heat the reactor to the target temperature (e.g., 200°C) while stirring vigorously (e.g., 750 rpm). Maintain the reaction for a set time (e.g., 5 hours).

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess H₂ pressure.

-

Product Recovery: Open the reactor, dilute the product mixture with a solvent like acetone, and separate the catalyst via vacuum filtration. Wash the catalyst with additional solvent.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator.

Purification and Characterization

-

Purification: The resulting crude product (a mixture of unreacted phenol, 2-CHP, and 4-CHP) can be purified by vacuum distillation or recrystallization to isolate the 4-cyclohexylphenol isomer.[11]

-

Characterization:

-

GC-MS: To identify the products and determine the relative conversion and selectivity.

-

¹H and ¹³C NMR: To confirm the chemical structure of the purified 4-cyclohexylphenol.

-

FT-IR: To identify functional groups. The spectrum will show characteristic peaks for the O-H stretch of the phenol and C-H stretches of the aromatic and aliphatic rings.[12]

-

HPLC: Can be used for quantitative analysis and separation of isomers.[13][14]

-

Future Outlook: Synthesis of this compound

The target molecule of the initial query, this compound, is a bifunctional diol with potential applications as a specialized monomer or a drug development scaffold.[] It cannot be synthesized directly via the hydroalkylation process described above, which yields cyclohexylphenol. However, 4-cyclohexylphenol is an ideal starting material for its synthesis.

A plausible, albeit challenging, synthetic strategy would involve the selective oxidation of the cyclohexyl ring of 4-cyclohexylphenol. A more controlled and industrially viable approach would likely involve:

-

Alkylation with a Ketone: Friedel-Crafts alkylation of phenol with 4-hydroxycyclohexanone (or a protected version thereof) using a strong acid catalyst.

-

Reduction: Subsequent reduction of the ketone functionality on the cyclohexyl ring to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

This two-step approach offers greater control over the position of the second hydroxyl group, enabling the specific synthesis of the cis and trans isomers of this compound.

Conclusion

The one-pot hydroalkylation of phenol is a powerful and sustainable platform for the synthesis of 4-cyclohexylphenol. By leveraging rationally designed bifunctional catalysts, such as Co₂P on large-pore zeolites, researchers can achieve high conversion and selectivity in a single, efficient operation. Understanding the intricate tandem mechanism, where hydrogenation and alkylation rates are carefully balanced, is paramount to optimizing the process. The detailed experimental protocol provided herein serves as a robust starting point for laboratory-scale synthesis. Furthermore, the intermediate 4-cyclohexylphenol opens clear and logical synthetic avenues toward more complex derivatives like this compound, a promising building block for the next generation of advanced materials and pharmaceutical agents.

References

- Shen, Z., et al. (2024). Aqueous hydroalkylation of phenols for synthesis of high-density bicyclic alkane fuels.

- Lieske, L. N., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.

- Cheng, C. C., et al. (2007). Alkylation of phenol: a mechanistic view. PubMed.

- Cheng, C. C., et al. (2007). Alkylation of Phenol: A Mechanistic View.

- Exporter China. (2024).

- Gong, X., et al. (2018). Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts Comprised of Pd/C and H/La-BEA.

- ChemicalBook. (n.d.). 4-Cyclohexylphenol synthesis.

- Instituto de Catálisis y Petroleoquímica. (2022).

- Roldán, L., et al. (2021). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.

- Alekperova, I. I., & Alieva, Z. A. (n.d.).

- Jayasree, P. K., & Narayanan, S. (2015). Hydroxyalkylation of phenol to bisphenol F over Al-pillared clay. RSC Advances.

- Ovejero-Pérez, A., et al. (2020).

- National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem.

- BOC Sciences. (n.d.). CAS 16715-88-1 this compound.

- Orozco, M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.

- Benchchem. (n.d.). 4-Cyclohexylphenol | High Purity | For Research Use.

- Loder, D. J. (1933). Method for manufacture of cyclohexylphenols.

- ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.

- Gut, J., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.

- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.

- Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold. Archiv der Pharmazie.

- SIELC Technologies. (n.d.). Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column.

Sources

- 1. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. 4-Cyclohexylphenol | High Purity | For Research Use [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnnl.gov [pnnl.gov]

- 10. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]

- 11. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 12. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Chemical properties and structure of 4-(4-Hydroxycyclohexyl)phenol

An In-Depth Technical Guide to the Chemical Properties and Structure of 4-(4-Hydroxycyclohexyl)phenol

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights. The guide delves into the nuanced stereochemistry of the molecule, offers a detailed analysis of its spectroscopic signatures, and presents robust experimental protocols. By grounding theoretical claims in authoritative sources, this guide aims to be an essential resource for the scientific community engaged with this versatile phenolic compound.

Molecular Structure and Stereochemistry

This compound, with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , is a bifunctional organic molecule possessing both a phenolic and a secondary alcohol hydroxyl group.[1] Its structure consists of a phenol ring substituted at the para position with a 4-hydroxycyclohexyl group.

The most critical structural feature is the stereochemistry of the cyclohexane ring, which gives rise to two distinct diastereomers: cis-4-(4-hydroxycyclohexyl)phenol and trans-4-(4-hydroxycyclohexyl)phenol. This isomerism profoundly influences the molecule's physical properties and three-dimensional shape.

-

trans Isomer: In the more stable chair conformation, both the phenol and the hydroxyl substituents are in the equatorial position. This arrangement minimizes steric hindrance, resulting in a lower overall energy state. The CAS number for the trans isomer is 16715-88-1.[1][2]

-

cis Isomer: In the chair conformation of the cis isomer, one substituent is in the equatorial position while the other is in the axial position. This leads to greater steric strain compared to the trans isomer.

The differentiation and selective synthesis of these isomers are crucial for applications where specific molecular geometry is required, such as in polymer science or medicinal chemistry.[3]

Diagram 1: Chair Conformations of Cis and Trans Isomers

Caption: Conformational isomers of this compound.

Physicochemical Properties

The dual functionality of this compound dictates its physical and chemical properties, blending characteristics of both phenols and alcohols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Boiling Point | 357.5 ± 42.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| pKa (Phenolic OH) | ~10 (Estimated) | Based on phenol |

| pKa (Alcoholic OH) | ~16-17 (Estimated) | Based on cyclohexanol |

| LogP | 2.41 | [2] |

| Solubility | Sparingly soluble in water; soluble in alcohols, ethers, and other polar organic solvents. | [5] |

The phenolic hydroxyl group is significantly more acidic than the alcoholic hydroxyl group due to the resonance stabilization of the resulting phenoxide ion. This difference in acidity is fundamental to its chemical reactivity and allows for selective reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons (δ 6.7-7.2 ppm): The protons on the phenol ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

-

Phenolic OH (δ ~4.5-5.5 ppm): A broad singlet, whose chemical shift is dependent on concentration and solvent.

-

Alcoholic OH (δ ~1.5-3.0 ppm): Another broad singlet, typically more upfield than the phenolic proton.

-

Cyclohexyl Protons (δ 1.2-2.5 ppm): A series of complex multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be the most downfield of this group, likely around δ 3.5-4.0 ppm for the trans isomer (axial proton) and slightly more upfield for the cis isomer (equatorial proton). The proton attached to the carbon bonded to the phenyl ring (CH-Ar) would appear around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ 115-155 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the phenolic OH (C-OH) will be the most downfield (~155 ppm), followed by the carbon attached to the cyclohexyl group (~140 ppm). The two sets of equivalent CH carbons will appear at approximately 128 ppm and 115 ppm.

-

Cyclohexyl Carbons (δ 25-75 ppm): The carbon bearing the alcoholic hydroxyl group (C-OH) will be the most downfield in this region, typically around 70-75 ppm. The carbon attached to the aromatic ring (C-Ar) will be around 40-45 ppm. The remaining methylene carbons of the cyclohexane ring will appear as multiple signals between 25-35 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretching (3200-3600 cm⁻¹): A strong, broad band will be present, representing the overlapping stretching vibrations of both the phenolic and alcoholic hydroxyl groups, which are typically involved in hydrogen bonding.[9]

-

C-H Stretching (2850-3000 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the cyclohexane ring and sp² C-H bonds of the aromatic ring.

-

C=C Stretching (1500-1600 cm⁻¹): Characteristic absorptions for the aromatic ring.

-

C-O Stretching (1050-1250 cm⁻¹): A strong band corresponding to the C-O stretching of the secondary alcohol (~1050-1100 cm⁻¹) and the phenol (~1200-1250 cm⁻¹).

Mass Spectrometry

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of water (M-18) from the cyclohexanol moiety and benzylic cleavage, leading to fragments corresponding to the hydroxyphenyl group and the cyclohexyl cation. Predicted collision cross-section (CCS) data for various adducts of the protonated molecule can aid in identification in advanced mass spectrometry techniques.[10]

Synthesis and Reaction Chemistry

General Synthesis

A common and robust method for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with cyclohexanol. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product. The reaction also produces a mixture of cis and trans diastereomers.

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Friedel-Crafts Alkylation

Objective: To synthesize this compound from phenol and cyclohexanol.

Materials:

-

Phenol (molar excess, e.g., 3-5 equivalents)

-

Cyclohexanol (1 equivalent)

-

Catalyst: H-beta zeolite or sulfuric acid (catalytic amount)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenol in toluene. Add the H-beta zeolite catalyst.

-

Addition of Reactant: Slowly add cyclohexanol to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 140-180°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter to remove the solid catalyst.

-

Neutralization: Wash the organic phase with a 5% sodium bicarbonate solution to remove any remaining acid and unreacted phenol. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., toluene/heptane mixture) or by column chromatography on silica gel to separate the para isomer from the ortho and the trans from the cis.

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and the spectroscopic techniques outlined in Section 3.

Chemical Reactivity

The reactivity of this compound is characterized by the distinct behaviors of its two hydroxyl groups.

-

Phenolic -OH Group:

-

Acidity: Readily deprotonated by mild bases (e.g., NaOH) to form a phenoxide.

-

Etherification: The phenoxide is a potent nucleophile and can undergo Williamson ether synthesis.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions.

-

-

Alcoholic -OH Group:

-

Acidity: Less acidic, requiring a strong base (e.g., NaH) for deprotonation.

-

Oxidation: Can be oxidized to the corresponding ketone, 4-(4-oxocyclohexyl)phenol, using standard oxidizing agents like PCC or a Swern oxidation.

-

Esterification: Can be esterified with carboxylic acids or their derivatives under acidic conditions.

-

Substitution: Can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

-

This differential reactivity allows for selective chemical modifications, making it a versatile building block in organic synthesis.[11][12]

Applications and Safety Considerations

Industrial and Research Applications

This compound is primarily used as a monomer or modifying agent in the polymer industry.[] Its bifunctional nature allows it to be incorporated into polyesters, polycarbonates, and epoxy resins. The rigid cyclohexyl and phenyl groups can enhance the thermal stability, mechanical strength, and optical properties of these materials. It also serves as an intermediate in the synthesis of dyes and potentially in the development of pharmaceutical compounds.[13]

Safety and Toxicology

Specific toxicological data for this compound is limited. However, data for the related compound 4-cyclohexylphenol (CAS 1131-60-8) indicates potential hazards. Aggregated GHS information suggests it can cause skin irritation and serious eye damage, and may be toxic to aquatic life.[6] As a phenolic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a molecule of significant interest due to its unique structural features, including its cis/trans isomerism and dual hydroxyl functionality. A thorough understanding of its stereochemistry, spectroscopic properties, and differential reactivity is paramount for its effective use in both academic research and industrial applications. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific rigor and practical application.

References

-

PubChem. (n.d.). 4-Cyclohexylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). p-(trans-4-Hydroxycyclohexyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylcyclohexyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). CID 162168572. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxycyclohexyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(cis-4-hydroxycyclohexyl)phenol. Retrieved from [Link]

-

Chemistry Guru. (n.d.). Compare Reactivity of Alcohol and Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.0: Introduction to Alcohols and Phenols. Retrieved from [Link]

-

Varga, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

Maqsad. (n.d.). Alcohols and Phenols | Properties, Reactivity, and Differences. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

-

YouTube. (2023, February 20). Compare Reactivity of Alcohol and Phenol. Chemistry Guru. Retrieved from [Link]

Sources

- 1. p-(trans-4-Hydroxycyclohexyl)phenol | 16715-88-1 [chemicalbook.com]

- 2. p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1|lookchem [lookchem.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Cyclohexylphenol(1131-60-8) 1H NMR spectrum [chemicalbook.com]

- 8. Phenol, 4-cyclohexyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 4-(cis-4-hydroxycyclohexyl)phenol (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 11. chemistryguru.com.sg [chemistryguru.com.sg]

- 12. m.youtube.com [m.youtube.com]

- 13. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Mechanism of action of 4-(4-Hydroxycyclohexyl)phenol in polymer chemistry

An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Hydroxycyclohexyl)phenol in Polymer Chemistry

Abstract

This compound is a bifunctional monomer of significant interest in the field of advanced polymer chemistry. Possessing both a phenolic and a secondary aliphatic hydroxyl group, it serves as a crucial building block for high-performance polymers, most notably as a contemporary alternative to Bisphenol A (BPA). This guide elucidates the core mechanisms by which this compound participates in polymerization reactions, details its profound impact on the resultant polymer properties, and provides validated experimental protocols for its application. The unique cycloaliphatic-aromatic structure of this monomer is shown to impart a desirable combination of thermal stability, mechanical strength, and optical clarity to polymers such as polycarbonates and polyesters, making it a pivotal component in the development of next-generation materials for demanding applications.

Introduction: The Molecular Architecture and Significance of this compound

This compound, with the chemical formula C₁₂H₁₆O₂, is a diol characterized by a unique molecular structure containing a phenol ring directly linked to a hydroxy-substituted cyclohexane ring.[][2] This hybrid aliphatic-aromatic architecture is the cornerstone of its utility in polymer science. The molecule possesses two hydroxyl (-OH) groups with differing reactivity: a moderately acidic phenolic hydroxyl group attached to the benzene ring and a less acidic secondary alcohol group on the cyclohexane ring. This bifunctionality allows it to act as an A-A type monomer in step-growth polymerization processes.

A primary driver for its adoption is its role as a safe, effective substitute for Bisphenol A (BPA), a compound that has faced regulatory scrutiny and public concern.[3] Polymers synthesized from this compound are free from the potential health risks associated with BPA, opening avenues for their use in biomedical devices, food contact materials, and consumer products where safety is paramount.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [][2] |

| CAS Number | 16715-88-1 | [][6][7] |

| Molecular Formula | C₁₂H₁₆O₂ | [][6] |

| Molecular Weight | 192.25 g/mol | [] |

| Appearance | Phenolic compound | [] |

| Boiling Point | 357.5 ± 42.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| Topological Polar Surface Area | 40.46 Ų | [6] |

Core Mechanism of Action in Polymerization

The primary mechanism through which this compound is incorporated into polymer chains is polycondensation (a form of step-growth polymerization). In these reactions, the two hydroxyl groups of the monomer react with complementary functional groups (e.g., carboxylic acids, acid chlorides, carbonates) to form linking ester or carbonate bonds, respectively, with the concurrent elimination of a small molecule like water or phenol.

Synthesis of Polyesters

In polyester synthesis, this compound reacts with difunctional carboxylic acids or, more commonly, their more reactive derivatives like diacid chlorides. The rigid, bulky structure conferred by the dual-ring system is retained as a repeating unit in the polymer backbone.

-

Causality of Monomer Choice: The inclusion of the cyclohexyl group, as opposed to the isopropylidene group in BPA, introduces a non-planar, saturated ring into the polymer backbone. This disrupts chain packing, which can result in amorphous polymers with high optical clarity.[8] At the same time, the inherent rigidity of the rings enhances the material's thermal stability.[9]

The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl groups attacks the carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of HCl.

Synthesis of Polycarbonates (BPA-Free)

The most prominent application of this compound is in the synthesis of BPA-free polycarbonates.[3][4] The mechanism typically follows a melt transesterification route with diphenyl carbonate (DPC).

Mechanism Breakdown:

-

Initial Transesterification (Oligomerization): At elevated temperatures (150-220°C) and in the presence of a catalyst (e.g., zinc acetate, sodium hydroxide), the hydroxyl groups of this compound attack the carbonyl group of DPC.[3] This reaction displaces a phenoxy group, which is released as phenol. This initial stage forms low molecular weight oligomers.

-

Polycondensation: The temperature is further increased (250-300°C) and a high vacuum is applied. The vacuum is critical as it facilitates the removal of the phenol byproduct. According to Le Chatelier's principle, removing the phenol byproduct drives the equilibrium of the reversible reaction toward the formation of high molecular weight polymer chains.

-

Viscosity Increase: As the reaction progresses, the chain length and molecular weight of the polycarbonate increase, leading to a significant and measurable rise in the melt viscosity of the reaction mixture. The reaction is terminated when the desired viscosity (and thus molecular weight) is achieved.

This process yields a thermoplastic polymer with excellent properties, directly attributable to the monomer's structure.[8]

Caption: Mechanism of melt transesterification for polycarbonate synthesis.

Impact on Final Polymer Properties

The incorporation of this compound imparts a unique and advantageous set of properties to the resulting polymers.

-

Enhanced Thermal Stability: The rigid cyclic structures (both phenyl and cyclohexyl) restrict the rotational freedom of the polymer chains. This leads to a higher glass transition temperature (Tg) compared to polymers made with more flexible aliphatic diols, and often comparable or superior to BPA-based analogues. Thermogravimetric analysis (TGA) confirms that these polymers are thermally stable at elevated temperatures.[9][10]

-

Improved Mechanical Properties: The rigid backbone contributes to high tensile strength and modulus, making the materials strong and durable.[11] Blends containing polymers derived from phenolic compounds have shown significant improvements in flexural modulus and impact resistance.[11][12]

-

High Optical Transparency: While the rings provide rigidity, the non-planar nature of the cyclohexyl group can hinder the close packing required for crystallization. This often results in amorphous polymers with high light transmittance and low haze, a critical feature for optical applications.[4]

-

Chemical Resistance: The stable aromatic and cycloaliphatic groups provide good resistance to a range of organic solvents and environmental factors.[4]

Table 2: Comparative Properties of Polycarbonates

| Property | BPA-Based Polycarbonate (Typical) | This compound Based Polycarbonate | Rationale for Difference |

| BPA Content | Present | BPA-Free | Monomer substitution.[3] |

| Glass Transition (Tg) | ~150 °C | Often > 150 °C | Increased backbone rigidity from the cyclohexyl ring.[9] |

| Transparency | Excellent | Excellent | Amorphous nature due to non-planar cyclohexyl group.[4] |

| Mechanical Strength | High | High to Very High | The rigid monomer structure enhances stiffness and strength.[10] |

Validated Experimental Protocol: Synthesis of Polycarbonate

This section provides a self-validating protocol for the laboratory-scale synthesis of a polycarbonate from this compound and Diphenyl Carbonate (DPC) via melt transesterification.

Materials and Equipment

-

Reactants: this compound (1.0 mol), Diphenyl Carbonate (1.05 mol, slight excess to compensate for sublimation), Zinc Acetate (catalyst, ~100-300 ppm).

-

Equipment: 3-neck reaction flask, mechanical stirrer with a high-torque motor, nitrogen inlet, condenser/distillation column, vacuum pump, heating mantle with temperature controller.

-

Analytical Instruments: FTIR, GPC, DSC, TGA.

Step-by-Step Methodology

-

Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is thoroughly dried to prevent side reactions with water.

-

Charging Reactants: Charge the flask with this compound, Diphenyl Carbonate, and the zinc acetate catalyst.

-

Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a slight positive nitrogen pressure.

-

Stage 1: Melting and Oligomerization:

-

Begin stirring and heat the mixture to ~180°C. The reactants will melt and form a homogenous solution.

-

Hold at 180°C for 60 minutes. Phenol will begin to distill from the reaction mixture, indicating the start of transesterification.

-

Gradually increase the temperature to 220°C over 60 minutes, collecting the phenol byproduct.

-

-

Stage 2: Polycondensation under Vacuum:

-

Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg.

-

Simultaneously, increase the temperature to 270-280°C. This combination of high temperature and low pressure is crucial for efficiently removing the phenol byproduct and increasing the polymer's molecular weight.

-

Self-Validation Check: A significant increase in the torque required for the mechanical stirrer will be observed as the melt viscosity rises. This directly correlates with the increase in polymer molecular weight.

-

-

Termination and Recovery:

-

Continue the reaction until the desired melt viscosity is achieved (typically 2-3 hours under vacuum).

-

Release the vacuum by introducing nitrogen into the system.

-

Extrude or pour the molten polymer onto a cool, dry surface.

-

-

Characterization:

-

FTIR: Confirm the formation of the polycarbonate by identifying the characteristic C=O stretch of the carbonate group (~1750 cm⁻¹).

-

GPC: Determine the number average molecular weight (Mn) and polydispersity index (PDI).[10]

-

DSC/TGA: Measure the glass transition temperature (Tg) and thermal decomposition temperature to assess thermal properties.[9][10]

-

Caption: Experimental workflow for the synthesis of polycarbonate.

Conclusion and Future Outlook

This compound is a pivotal monomer whose mechanism of action in polymer chemistry, primarily through polycondensation, enables the creation of high-performance polymers. Its unique cycloaliphatic-aromatic structure directly translates into materials with superior thermal stability, robust mechanical properties, and excellent optical clarity, all while offering a safer, BPA-free profile. The ability to fine-tune reaction conditions, such as temperature and vacuum, allows for precise control over the final molecular weight and properties of the polymer. As the demand for advanced, sustainable, and safe materials continues to grow, the role of this compound as a cornerstone building block in polymer chemistry is set to expand, driving innovation in electronics, automotive, and biomedical fields.

References

- Title: Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)

- Title: Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PubMed Source: PubMed URL

- Title: Synthesis of polyesters.

- Title: One-step synthesis of polyesters specialties for biomedical applications Source: ResearchGate URL

- Title: CAS 16715-88-1 4-(4-Hydroxycyclohexyl)

- Source: Polymer Chemistry (RSC Publishing)

- Title: Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components Source: MDPI URL

- Title: p-(trans-4-Hydroxycyclohexyl)

- Title: p-(trans-4-Hydroxycyclohexyl)

- Title: CID 162168572 | C24H32O4 Source: PubChem URL

- Title: (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)

- Title: Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends Source: MDPI URL

- Title: Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends Source: Semantic Scholar URL

Sources

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. p-(trans-4-Hydroxycyclohexyl)phenol | 16715-88-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Hydroxycyclohexyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 4-(4-Hydroxycyclohexyl)phenol. As this compound exists as two distinct diastereomers, cis and trans, a central focus of this document is the application of spectroscopic principles to unambiguously differentiate between these stereoisomers. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectral data for substituted cyclohexyl systems. Methodologies are grounded in established principles, and spectral interpretations are supported by data from analogous structures to provide a robust framework for analysis.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule incorporating both a phenol and a cyclohexanol moiety. Its rigid structure and hydrogen-bonding capabilities make it a valuable building block in polymer chemistry and a relevant scaffold in medicinal chemistry. The compound's utility is intrinsically linked to its stereochemistry, which is defined by the relative orientation of the hydroxyl and hydroxyphenyl groups on the cyclohexane ring.

The cyclohexane ring predominantly adopts a low-energy chair conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The trans isomer, with both bulky substituents in the more stable equatorial positions, is the thermodynamic product. The cis isomer must have one substituent in an axial and one in an equatorial position. This fundamental structural difference gives rise to distinct spectroscopic signatures.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.

-

Data Acquisition:

-

Inject 1 µL of the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 300°C) to ensure elution of the compound.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

Predicted Mass Spectrum Data and Interpretation

| m/z | Proposed Fragment | Comments |

| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [M - H₂O]⁺˙ | Loss of water from the cyclohexanol ring. Expected to be a major peak. [1] |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion, a common rearrangement fragment from phenols. |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation from cleavage of the C-C bond to the ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of OH from the phenol fragment. [2] |

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. IR and MS are essential for confirming the molecular formula and the presence of the core functional groups—a phenol and a secondary alcohol. However, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing between the crucial cis and trans diastereomers . The analysis of chemical shifts and, most importantly, the coupling constants of the methine protons on the cyclohexane ring provides an unambiguous stereochemical assignment, which is critical for any application of this versatile molecule.

References

-

Chemistry Steps. (n.d.). Infrared Spectra of Alcohols and Phenols. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 17.11: Spectroscopy of Alcohols and Phenols. In Organic Chemistry (McMurry). Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Chegg.com. (2021). Solved: In the 1H NMR spectrum of 4-tert-butylcyclohexanol.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of Cis and Trans Isomers of 4-(4-Hydroxycyclohexyl)phenol

Abstract

Stereoisomerism is a cornerstone of modern drug development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides a comprehensive framework for the synthesis, separation, and detailed characterization of the cis and trans diastereomers of 4-(4-Hydroxycyclohexyl)phenol. This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. A thorough understanding and precise characterization of its individual stereoisomers are paramount for ensuring drug efficacy, safety, and regulatory compliance.[4] This document outlines field-proven methodologies, from catalytic hydrogenation and isomer separation to in-depth spectroscopic and thermal analysis, offering researchers and drug development professionals a robust guide to navigating the complexities of stereoisomer characterization.

Introduction: The Critical Role of Stereoisomerism

Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[3] In the pharmaceutical industry, the differential biological activity of stereoisomers is a well-established phenomenon.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.[1] While this compound isomers are diastereomers, not enantiomers, the principle remains the same: different three-dimensional structures can lead to distinct interactions with chiral biological targets like enzymes and receptors.[2]

The cis and trans isomers of this compound, which differ in the relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring, can exhibit different physical properties, such as solubility and melting point, and potentially different metabolic fates and biological activities. Therefore, the ability to synthesize, separate, and definitively characterize each isomer is not merely an academic exercise but a critical step in the development of safe and effective medicines.

Synthesis of this compound

The primary route to a mixture of cis and trans-4-(4-Hydroxycyclohexyl)phenol is the catalytic hydrogenation of 4-phenylphenol. This reaction typically involves the reduction of one of the aromatic rings while preserving the phenolic hydroxyl group on the other.

Catalytic Hydrogenation

The hydrogenation of phenols to the corresponding cyclohexanols is a well-established industrial process.[5][6][7]

-

Catalyst: Nickel-based catalysts, such as Raney Nickel or Nickel supported on carbon (Ni/C), are commonly employed for this transformation.[5][6][7][8] Palladium on carbon (Pd/C) can also be effective.[9]

-

Reaction Conditions: The reaction is typically carried out under elevated hydrogen pressure and temperature. For instance, using a Nickel catalyst, temperatures may range from 120°C to 220°C with hydrogen pressures from 2.0 MPa upwards.[5][7]

-

Solvent: The choice of solvent can influence the reaction. Polar solvents like ethanol or isopropanol are often used.[6][9]

The reaction proceeds via the formation of a cyclohexanone intermediate, which is then further reduced to the cyclohexanol.[6] The stereochemical outcome of the reduction of the intermediate ketone dictates the final cis:trans isomer ratio. This ratio is influenced by factors such as the catalyst, solvent, temperature, and pressure, which affect the thermodynamics and kinetics of hydride addition to the cyclohexanone ring.

Caption: General synthesis and separation workflow.

Separation of Cis and Trans Isomers

Due to their different physical properties arising from their distinct shapes, the cis and trans isomers of this compound can be separated using standard laboratory techniques.

Column Chromatography

Column chromatography is a highly effective method for separating diastereomers.[10] The principle lies in the differential adsorption of the isomers onto a stationary phase.

-

Stationary Phase: Silica gel is the most common stationary phase for this type of separation.

-

Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is typically used. The polarity of the eluent is critical; a gradual increase in the proportion of the more polar ethyl acetate will sequentially elute the isomers. The less polar isomer (generally the trans isomer due to its higher symmetry and lower dipole moment) will typically elute first.

Protocol: Column Chromatography Separation

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column to create a uniform stationary phase bed.

-

Sample Loading: Dissolve the crude cis/trans mixture in a minimal amount of the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with the initial low-polarity mobile phase. Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the more strongly adsorbed isomer.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

-

Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated cis and trans products.

Fractional Crystallization

Significant differences in the crystal packing and lattice energies of the cis and trans isomers can lead to differences in their solubility in a particular solvent. This can be exploited for separation by fractional crystallization, although it is often more challenging to optimize than chromatography.

In-Depth Characterization of Isomers

Once separated, a suite of analytical techniques must be employed to unambiguously confirm the identity and purity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The key lies in the different chemical environments of the axial and equatorial protons.

Conformational Analysis: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For 1,4-disubstituted cyclohexanes, the trans isomer can exist with both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric strain.[11][12][13] The cis isomer has one substituent in an axial position and one in an equatorial position.[12][13]

Caption: Conformational isomers of cis and trans-1,4-disubstituted cyclohexanes.

¹H NMR Spectroscopy:

-

Chemical Shift: Protons in an axial position are typically more shielded (appear at a lower chemical shift, further upfield) than their equatorial counterparts on the same carbon.[14][15][16] The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.

-

In the stable diequatorial trans isomer, this carbinol proton is axial . It will therefore appear at a relatively upfield position.

-

In the cis isomer, this proton is equatorial and will appear further downfield .

-

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them.

-

Axial-Axial (J_ax,ax): The coupling between two adjacent axial protons is large, typically 10-12 Hz.[14]

-

Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq): These couplings are much smaller, typically 2-5 Hz.[14]

-

The axial carbinol proton of the trans isomer will exhibit two large axial-axial couplings and will appear as a triplet of triplets or a complex multiplet with a large width.

-

The equatorial carbinol proton of the cis isomer will only have small axial-equatorial and equatorial-equatorial couplings, resulting in a narrower multiplet , often appearing as a broad singlet or a triplet with small couplings.

-

¹³C NMR Spectroscopy:

The carbon chemical shifts will also differ slightly between the isomers due to the different steric environments, although the differences are often less pronounced than in the ¹H NMR spectrum. Deconvolution of unresolved peaks can be a useful technique for quantitative analysis of isomeric mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of functional groups and can sometimes distinguish between diastereomers based on subtle differences in the fingerprint region (below 1500 cm⁻¹).[17]

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ will be present for both isomers, characteristic of the hydroxyl groups.

-

C-O Stretch: The C-O stretching vibration (typically 1000-1250 cm⁻¹) may differ slightly. The axial C-O bond in the trans isomer might have a slightly different frequency compared to the equatorial C-O bond in the cis isomer.

-

Fingerprint Region: Differences in the overall molecular symmetry and bond vibrations can lead to unique patterns in the fingerprint region, which can be used to distinguish the pure isomers once reference spectra are established.

Thermal Analysis (Melting Point / DSC)

Diastereomers have different physical properties, including melting points. The trans isomer, often being more symmetrical, can pack more efficiently into a crystal lattice, resulting in a higher melting point and enthalpy of fusion compared to the less symmetrical cis isomer.

-

Melting Point: A sharp melting point is indicative of a pure compound. A mixture of isomers will typically melt over a broader range and at a lower temperature.

-

Differential Scanning Calorimetry (DSC): DSC provides more detailed information, showing the precise temperature and enthalpy of the melting transition.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for both the separation and purity assessment of the isomers.[20][21]

-

Method: Reversed-phase HPLC (RP-HPLC) is typically used.

-

Stationary Phase: A C18 column is a common choice.

-

Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile.

-

Separation: Due to differences in polarity and shape, the cis and trans isomers will have different retention times, allowing for their separation and quantification.[22]

Summary of Characterization Data

| Technique | Characteristic Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial) |

| ¹H NMR | Carbinol Proton (CH-OH) Chemical Shift | Upfield (more shielded) | Downfield (less shielded) |

| Carbinol Proton (CH-OH) Multiplicity | Broad multiplet, large J-couplings (J_ax,ax ~10-12 Hz) | Narrow multiplet, small J-couplings (J_ax,eq, J_eq,eq ~2-5 Hz) | |

| Melting Point | Thermal Transition | Higher (e.g., ~223°C)[19] | Lower (e.g., ~209°C)[18] |

| Chromatography | Elution Order (Normal Phase) | Elutes first (less polar) | Elutes second (more polar) |

| Elution Order (Reversed Phase) | Elutes second (more hydrophobic) | Elutes first (less hydrophobic) |

Conclusion

The rigorous separation and characterization of the cis and trans isomers of this compound are indispensable for the development of pharmaceuticals derived from this intermediate. This guide has detailed a systematic approach, combining chromatographic separation with a multi-technique analytical strategy. The definitive assignment of stereochemistry relies primarily on the distinct signatures observed in ¹H NMR spectroscopy, particularly the chemical shift and coupling patterns of the carbinol proton. These spectroscopic findings, corroborated by thermal and chromatographic data, provide a self-validating system for ensuring the stereochemical purity of each isomer. By adhering to these principles and protocols, researchers and drug development professionals can confidently advance their programs with a well-characterized and stereochemically pure API precursor.

References

-

Shaalaa.com. (2025, March 22). Write the chemical reaction to convert phenol to cyclohexanol. Chemistry. Available from: [Link]

-

TutorChase. (n.d.). What role does stereoisomerism play in drug development? Available from: [Link]

-

Chem-Page. (2025, May 31). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Available from: [Link]

-

MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Available from: [Link]

-

Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. Available from: [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74. Reaction Chemistry & Engineering. Available from: [Link]

-

Effects of Stereoisomers on Drug Activity. (2021, June 21). Medical and Research Publication. Available from: [Link]

- Google Patents. (n.d.). US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone.

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available from: [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. Available from: [Link]

-

Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]

-

YouTube. (2018, November 14). Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. Available from: [Link]

-

Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Available from: [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Available from: [Link]

-

ResearchGate. (2025, August 7). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available from: [Link]

-

National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available from: [Link]

-

ACS Publications. (2023, May 15). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au. Available from: [Link]

-

National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Available from: [Link]

-

National Institutes of Health. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC. Available from: [Link]

-

LookChem. (n.d.). p-(trans-4-Hydroxycyclohexyl)phenol|16715-88-1. Available from: [Link]

-

ResearchGate. (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Available from: [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]

-

American Journal of Chemistry. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Available from: [Link]

-

MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

-

National Institutes of Health. (n.d.). 4-Cyclohexylphenol. PubChem. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Available from: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Available from: [Link]

- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.

-

National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]

-

National Institutes of Health. (n.d.). CID 162168572 | C24H32O4. PubChem. Available from: [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available from: [Link]

-

Crysdot LLC. (n.d.). 4-(cis-4-Hydroxycyclohexyl)phenol. Available from: [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. m.youtube.com [m.youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 5. shaalaa.com [shaalaa.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]

- 9. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. aqa.org.uk [aqa.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 14. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]

- 15. mriquestions.com [mriquestions.com]

- 16. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-(cis-4-Hydroxycyclohexyl)phenol 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 19. P-(TRANS-4-HYDROXYCYCLOHEXYL)PHENOL | 65132-43-6 [amp.chemicalbook.com]

- 20. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 21. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Hydroxycyclohexyl)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility and stability of 4-(4-Hydroxycyclohexyl)phenol, a molecule of significant interest in polymer science, pharmaceuticals, and cosmetics.[1][2] Given the limited availability of direct experimental data for this specific compound in public literature, this document establishes a foundational understanding based on its structural characteristics—a phenolic ring and a hydroxylated cyclohexane moiety. The principles outlined herein are intended to empower researchers, scientists, and drug development professionals to predict its behavior and to design robust experimental protocols for its characterization.

Introduction to this compound: A Molecule of Versatility

This compound, with the chemical formula C₁₂H₁₆O₂, is a bifunctional organic compound possessing both a phenolic hydroxyl group and a cyclohexanolic hydroxyl group.[1] This unique structure imparts a balance of hydrophilicity and lipophilicity, making its interaction with various organic solvents a critical parameter for its application. The molecule exists as cis and trans isomers, which may exhibit different physical properties, including solubility and melting point.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][6] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid | [2] |

| Isomers | cis and trans | [2][3][4][5] |

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is dictated by the interplay of its polar hydroxyl groups and its nonpolar hydrocarbon backbone.

Role of Intermolecular Forces

-

Hydrogen Bonding: The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This is the most significant factor influencing its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-O bonds in the hydroxyl groups create a molecular dipole, allowing for favorable interactions with other polar solvent molecules such as ketones and esters.

-

Van der Waals Forces: The nonpolar cyclohexane and benzene rings contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Predicting Solubility in Different Solvent Classes

-

Protic Solvents (e.g., Alcohols): High solubility is anticipated in lower-chain alcohols (methanol, ethanol) due to strong hydrogen bonding. As the alkyl chain of the alcohol increases, the nonpolar character of the solvent becomes more dominant, which may slightly decrease solubility.

-

Aprotic Polar Solvents (e.g., Ketones, Esters): Good solubility is expected in solvents like acetone, methyl ethyl ketone, and ethyl acetate. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute.

-

Apolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted in nonpolar solvents. The energy required to break the strong hydrogen bonds within the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces with these solvents.

Experimental Determination of Equilibrium Solubility

To obtain reliable quantitative solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3]

Experimental Workflow: Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Sources

- 1. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. books.rsc.org [books.rsc.org]

- 6. scbt.com [scbt.com]

Thermochemical properties of 4-(4-Hydroxycyclohexyl)phenol

An In-Depth Technical Guide to the Thermochemical Properties of 4-(4-Hydroxycyclohexyl)phenol

Abstract

This technical guide provides a comprehensive framework for the determination of the core thermochemical properties of this compound, a key monomer in advanced polymer formulations.[] Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines both the established experimental techniques and robust computational methods necessary to ascertain critical thermodynamic parameters such as enthalpy of formation, heat capacity, and phase transition energetics. By detailing the causality behind procedural choices and emphasizing self-validating protocols, this guide empowers research teams to generate high-quality, reliable data essential for process modeling, safety analysis, and material science innovation.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a phenolic hydroxyl group and an aliphatic hydroxyl group. This structure makes it a valuable component in polymer science, where it is used to modify existing polymers or create new ones with enhanced thermal and mechanical properties.[] The molecule exists as two distinct diastereomers: cis-4-(4-hydroxycyclohexyl)phenol and trans-4-(4-hydroxycyclohexyl)phenol. The spatial orientation of the hydroxyl group on the cyclohexane ring relative to the phenol group significantly influences molecular packing, intermolecular interactions, and, consequently, the macroscopic properties of the resulting materials.